molecular formula C20H15ClN4O B2766165 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 923234-70-2

2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No. B2766165
CAS RN: 923234-70-2
M. Wt: 362.82
InChI Key: IGTHYLOOXCTRJM-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The process is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines have a fused bicyclic structure with an imidazole ring fused to a pyridine ring . The imidazole ring is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions . The pyridine ring is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Scientific Research Applications

Chemical Synthesis and Reactions

  • The compound is involved in various chemical synthesis and reaction processes. One study details the treatment of imidazole and benzimidazole with chloroformates, leading to conversion into corresponding imidazol-2-ones (Pratt & Kraus, 1981).

Anticancer Properties

  • Research indicates potential anticancer applications. A study synthesized derivatives involving benzimidazole and evaluated them for anticancer effects. One compound showed significant activity against breast cancer cell lines (Salahuddin et al., 2014).

Antibacterial and Antioxidant Activity

  • Compounds related to benzimidazole, including those with structural similarities to 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide, have been synthesized and shown mild to moderate antibacterial and antioxidant activity (Maheswaran et al., 2012).

Anti-Inflammatory Activities

  • Some studies focus on the anti-inflammatory properties of related compounds. For instance, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and shown to exert moderate anti-inflammatory activity (Tozkoparan et al., 1999).

Development of Novel Derivatives

  • The compound serves as a basis for the development of novel derivatives with varied applications. For example, pyrazolopyrimidines derivatives were synthesized for potential use as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Synthesis of Pyrido[1,2-a]benzimidazoles

  • Its role in synthesizing pyrido[1,2-a]benzimidazoles, which are of interest in medicinal chemistry, is significant (Masters et al., 2011).

Capillary Electrophoresis

  • It has also been used in the study of capillary electrophoresis for separating various compounds (Ye et al., 2012).

Histone Deacetylase Inhibition

  • Research includes the exploration of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as histone deacetylase inhibitors with potential in cancer treatment (Zhou et al., 2008).

Analgesic and Anti-Inflammatory Activities

  • Newly synthesized benzimidazole derivatives, closely related to the compound , have been explored for their analgesic and anti-inflammatory activities (Achar et al., 2010).

Future Directions

The future directions for research into “2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications in medicinal chemistry . This could include the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

properties

IUPAC Name

2-chloro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c1-13-10-11-25-12-18(24-20(25)22-13)14-6-8-15(9-7-14)23-19(26)16-4-2-3-5-17(16)21/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTHYLOOXCTRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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